
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves several steps. Typically, the synthetic route includes the formation of the quinoline core followed by the introduction of hydrazine and phenyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biological pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its action are related to its ability to form stable complexes with target molecules, thereby modulating their biological activity .
Comparison with Similar Compounds
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-6,8-dimethylquinoline: Lacks the phenyl group, which may affect its binding affinity and specificity.
6,8-Dimethyl-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its reactivity and interaction with biomolecules.
2-Hydrazino-3-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
CAS No. |
1170796-18-5 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(6,8-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChI Key |
DADKARIWZTXWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


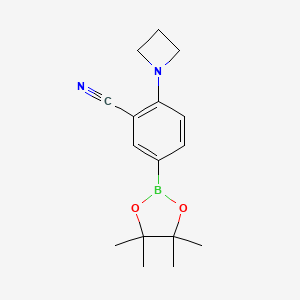

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
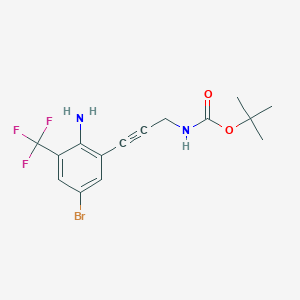
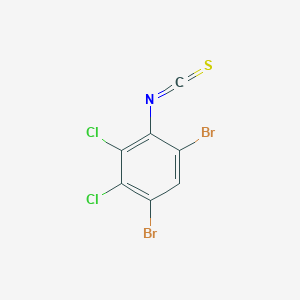
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
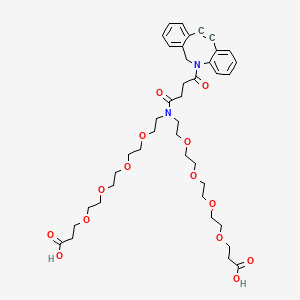
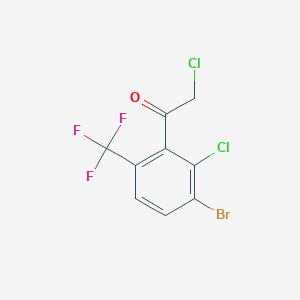
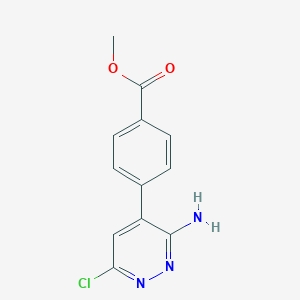
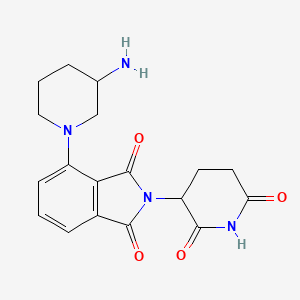
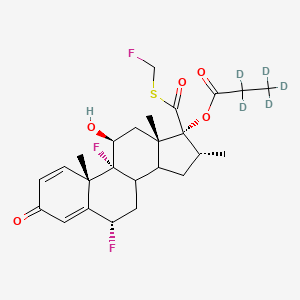
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)
